5-Hydroxypyrimidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Hydroxypyrimidine (pyrimidin-5-ol) is a regiospecific heterocyclic building block essential for constructing N-substituted 5-hydroxypyrimidin-6-one-4-carboxamides—a class explicitly claimed in HIV integrase inhibitor patents. Unlike 2- or 4-hydroxypyrimidine isomers, its unique 5-position substitution and distinct pKa (6.60) confer the precise electronic, steric, and hydrogen-bonding profile required for target engagement. Generic substitution among hydroxypyrimidine regioisomers is scientifically invalid. Procure this specific isomer to ensure patent-compliant scaffold fidelity and reproducible pharmacological outcomes in your drug discovery programs.

Molecular Formula C4H4N2O
Molecular Weight 96.089
CAS No. 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5
Cat. No. B2451891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypyrimidine
CAS17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5
Molecular FormulaC4H4N2O
Molecular Weight96.089
Structural Identifiers
SMILESC1=C(C=NC=N1)O
InChIInChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H
InChIKeyLTXJLQINBYSQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypyrimidine (CAS 26456-59-7): A Strategic Building Block for Antiviral and Anticancer Scaffolds


5-Hydroxypyrimidine (pyrimidin-5-ol) is a heterocyclic building block featuring a hydroxyl substituent at the 5-position of the pyrimidine ring . Its molecular weight is 96.09 g/mol, and it exhibits a predicted pKa of 6.60, reflecting moderate acidity . The compound is a solid at room temperature with a melting point of 212–214°C and limited solubility in common organic solvents, necessitating careful formulation strategies . While in-class analogs like 4-hydroxypyrimidine and 2-hydroxypyrimidine share the core heterocycle, the specific substitution pattern of 5-hydroxypyrimidine confers distinct electronic and steric properties that profoundly influence downstream reactivity and biological target engagement.

Why 5-Hydroxypyrimidine Cannot Be Readily Substituted by Other Hydroxypyrimidine Isomers


Generic substitution among hydroxypyrimidine isomers (2-, 4-, and 5-hydroxy) is scientifically invalid due to fundamental differences in physicochemical properties, tautomeric equilibria, and electronic distribution. The 5-hydroxy isomer exhibits a distinct pKa (6.60) compared to 4-hydroxy (pKa 8.59) and 2-hydroxy (pKa 9.17), directly impacting ionization state and hydrogen-bonding capacity under physiological or reaction conditions . Furthermore, the 5-hydroxypyrimidine core serves as a privileged scaffold in multiple therapeutic patents for HIV integrase inhibition, whereas the 4-hydroxy isomer is primarily associated with HIF prolyl hydroxylase inhibition [1]. This divergence in validated biological targets underscores that procurement decisions based solely on 'hydroxypyrimidine' class membership will not recapitulate the specific reactivity or biological profiles required for target applications.

5-Hydroxypyrimidine: Head-to-Head Performance Benchmarks Against Structural Analogs


pKa Differentiation Dictates Ionization State and Reactivity

The predicted pKa of 5-hydroxypyrimidine is 6.60, which is significantly lower than the pKa values of its regioisomers. This lower pKa implies that at physiological pH (7.4), the 5-hydroxy group is more ionized (deprotonated) than the 2- or 4-hydroxy analogs, affecting its hydrogen-bonding network and solubility profile. This property is critical for predicting absorption and target engagement in biological systems .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Thermal Stability Differentiates 5-Hydroxy from Lower-Melting Analogs

5-Hydroxypyrimidine exhibits a substantially higher melting point (212–214°C) compared to its 4-hydroxy (163–169°C) and 2-hydroxy (178–180°C) isomers. This indicates stronger intermolecular forces in the solid state, which can be advantageous for long-term storage stability and for reactions requiring elevated temperatures without premature decomposition .

Process Chemistry Formulation Solid-State Characterization

Validated Antitumor Efficacy of 5-Hydroxypyrimidine Derivative SNK-578

The 5-hydroxypyrimidine derivative SNK-578 (2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine hydrochloride) demonstrates superior in vivo antitumor activity compared to its free base analog SNK-411. In a murine Lewis lung carcinoma model, SNK-578 (10 mg/kg) achieved 72.2% tumor growth inhibition, whereas SNK-411 (25 mg/kg) produced only a negligible 41.7% reduction despite a 2.5× higher dose . This differential efficacy is further reflected in survival benefit: SNK-578 extended median survival by 38.6% (43 days vs. 28 days control), while comparable monotherapy data for SNK-411 is not reported to show the same magnitude of effect .

Oncology In Vivo Pharmacology Immuno-oncology

Differential Modulation of Pro-Oncogenic Cytokines by 5-Hydroxypyrimidine Derivatives

In a murine cervical cancer model (RSHM-5), SNK-578 (10 mg/kg) demonstrated a more profound suppression of key pro-oncogenic cytokines compared to SNK-411 (25 mg/kg). SNK-578 reduced IL-10 by 61%, IL-17A by 70%, and IL-6 by 29% relative to tumor-bearing controls, whereas SNK-411 reduced IL-10 by 48% and IL-17A by 60% but failed to significantly affect IL-6 levels [1]. This suggests a broader immunomodulatory impact for the salt form.

Immuno-oncology Cytokine Profiling Translational Research

HIV Integrase Inhibition: 5-Hydroxypyrimidine as a Privileged Scaffold

The 5-hydroxypyrimidine core is specifically claimed in multiple patents (e.g., US 7,435,734; US 7,820,660) for N-substituted 5-hydroxypyrimidin-6-one-4-carboxamides as potent HIV integrase inhibitors [1][2]. In contrast, the 4-hydroxypyrimidine isomer is predominantly associated with a different therapeutic target class, namely HIF prolyl hydroxylase domain (PHD) inhibitors for anemia treatment . This target divergence is a direct consequence of the distinct spatial orientation and electronic properties conferred by the 5-hydroxy substitution pattern.

Antiviral Drug Discovery HIV/AIDS Medicinal Chemistry

Potent Antimetastatic Activity in a Melanoma Model

In the B16 melanoma model, the 5-hydroxypyrimidine derivative SNK-578 exhibited dose-dependent and robust antimetastatic activity. At 10 mg/kg, the metastasis inhibition index (MII) was 75.8%, which increased to 92.3% at 25 mg/kg [1]. Furthermore, the combination of SNK-578 (10 mg/kg) with a single dose of doxorubicin (4 mg/kg) achieved an MII of 98.9%, with six out of nine mice showing no detectable metastases on day 21 [1]. This data establishes a clear quantitative benchmark for in vivo metastasis inhibition.

Cancer Metastasis In Vivo Efficacy Melanoma

Prioritized Application Scenarios for 5-Hydroxypyrimidine in Research and Development


Lead Optimization for HIV Integrase Inhibitors

Procure 5-hydroxypyrimidine as a core scaffold for synthesizing novel N-substituted 5-hydroxypyrimidin-6-one-4-carboxamides. The 5-hydroxy substitution pattern is specifically claimed in patents for HIV integrase inhibition, a target not addressable by 4- or 2-hydroxy isomers. This provides a legally precedented and biologically validated starting point for medicinal chemistry campaigns [1].

In Vivo Oncology Studies Requiring Antimetastatic and Immunomodulatory Activity

Utilize the hydrochloride salt form of a 5-hydroxypyrimidine derivative (e.g., SNK-578) as a benchmark compound in murine cancer models. This salt form demonstrates quantifiable superiority over the free base in terms of tumor growth inhibition (72.2% TGI at 10 mg/kg), metastasis inhibition (up to 98.9% MII), and suppression of pro-oncogenic cytokines (IL-6, IL-10, IL-17A) [2].

Physicochemical Profiling and Formulation Development for Heterocyclic Scaffolds

Employ 5-hydroxypyrimidine as a model compound for studying the impact of regioisomerism on solid-state properties and solubility. Its high melting point (212–214°C) and distinct pKa (6.60) relative to other hydroxypyrimidines make it an ideal candidate for investigating crystal engineering strategies and salt/co-crystal selection to improve the developability of pyrimidine-based drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.